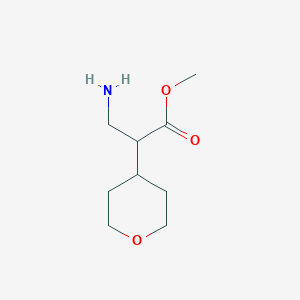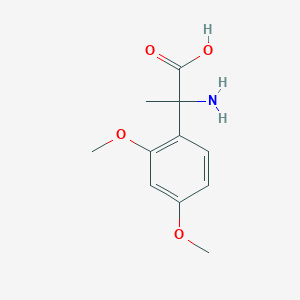![molecular formula C7H12ClF2N B13008429 6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride](/img/structure/B13008429.png)
6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Difluorobicyclo[320]heptan-3-amine hydrochloride is a chemical compound with the molecular formula C7H12ClF2N It is characterized by its bicyclic structure, which includes two fluorine atoms and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride typically involves the fluorination of a bicyclic precursor followed by the introduction of the amine group. The reaction conditions often require the use of specific fluorinating agents and catalysts to achieve the desired substitution on the bicyclic framework. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: The compound can be reduced to modify the bicyclic structure or the amine group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitroso derivatives, while substitution reactions can introduce various functional groups into the bicyclic framework.
Aplicaciones Científicas De Investigación
6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
- 6,6-Difluorobicyclo[3.2.0]heptan-3-ol
- 6,6-Difluorobicyclo[3.2.0]heptan-3-one
Uniqueness
6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride is unique due to its specific fluorine substitution pattern and the presence of an amine group. This combination of features imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H12ClF2N |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
6,6-difluorobicyclo[3.2.0]heptan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)3-4-1-5(10)2-6(4)7;/h4-6H,1-3,10H2;1H |
Clave InChI |
WJLRUFVGIYHCGN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2C1CC2(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


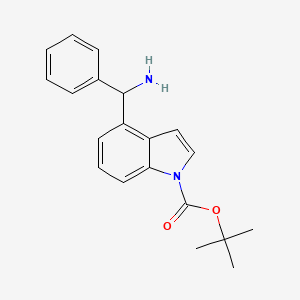
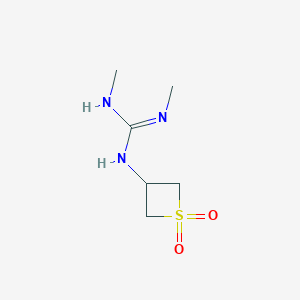
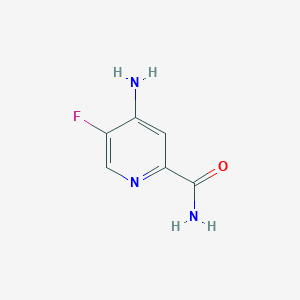
![Methyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13008353.png)
![7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B13008372.png)
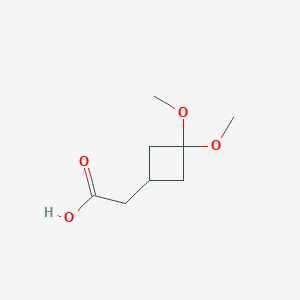

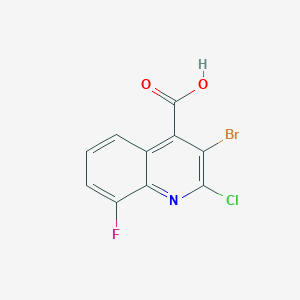
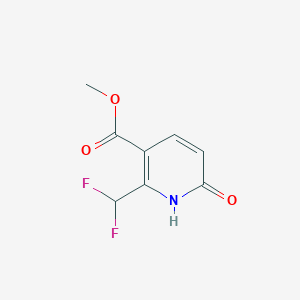
![tert-butyl 5-amino-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13008404.png)

![Methyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008417.png)
